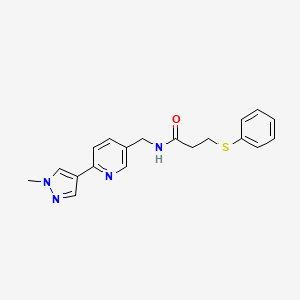
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole and pyridine derivatives has been explored in various studies. For instance, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile through a cyclization reaction, resulting in compounds that exist as the 3-hydroxy tautomer . Another study described the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides using a four-component reaction in an aqueous medium, which is environmentally friendly and yields good results . Additionally, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides were synthesized by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . These methods provide a foundation for the synthesis of complex molecules like "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide".
Molecular Structure Analysis
The detailed study of molecular structures is crucial for understanding the properties of compounds. The crystal structure of a related compound, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, was determined to be enantiomerically pure and crystallized in the orthorhombic P212121 chiral space group . This compound forms a supramolecular helical chain through O–H···O and N–H···N hydrogen bonds, which are significant for the stability and reactivity of the molecule. Such structural insights are essential for the analysis of "this compound".
Chemical Reactions Analysis
The chemical reactivity of pyrazole and pyridine derivatives is influenced by their functional groups and molecular structure. The studies mentioned provide examples of different reactions, such as cyclization and four-component reactions, to synthesize various derivatives . These reactions are typically designed to introduce specific functional groups that confer desired properties to the final compound, such as antiinflammatory or platelet antiaggregating activities . Understanding these reactions is vital for predicting the behavior of "this compound" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. For example, the presence of hydrogen bonds can significantly affect the solubility and melting point of a compound . The studies do not directly provide data on the physical and chemical properties of "this compound", but they do offer insights into the properties of structurally similar compounds. These properties include solubility, stability, and reactivity, which are important for the practical application of the compound in various fields, such as pharmaceuticals or materials science.
科学的研究の応用
Central Nervous System Applications
- Glycine Transporter 1 Inhibitor : A structurally similar compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, showed potent GlyT1 inhibitory activity, indicating potential use in central nervous system applications (Yamamoto et al., 2016).
Antimicrobial Applications
Antimicrobial Activity : Some compounds with structural similarities, such as various 3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins, have shown antimicrobial activity against bacteria like Escherichia coli and fungi like Candida albicans (Brahmbhatt et al., 2010).
Antibacterial and Antifungal Properties : Similar compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have shown antibacterial and antifungal properties, which could be relevant for the compound (Katariya et al., 2021).
Insecticidal and Crop-Protection Applications
- Insecticidal Activities : Novel anthranilic diamides with structural similarities have shown efficacy in insect control, suggesting potential applications in agriculture for pest management (Lim et al., 2019).
Antiviral Activities
- Antiviral Properties : Pyrazole derivatives similar to the compound have been evaluated for antiviral activity against viruses like herpes simplex, indicating possible antiviral applications (Tantawy et al., 2012).
Materials Science and Chemistry
Ligand for Metal Complexes : Pyrazolyl and phosphinoylpyridine ligands, similar to the given compound, have been used to synthesize metal complexes with potential applications in materials science (Nyamato et al., 2015).
TRPV1 Antagonists : Pyridine derivatives, structurally related to the compound, have been investigated as TRPV1 antagonists, which are important in pain management and neurological research (Ryu et al., 2015).
Catalysis in Organic Chemistry : Pyrazolylpyridine ligands have been used in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions, suggesting potential applications in synthetic organic chemistry (Yang et al., 2012).
特性
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-14-16(13-22-23)18-8-7-15(11-20-18)12-21-19(24)9-10-25-17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSYXKPTNSPKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)

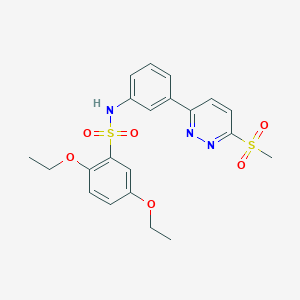
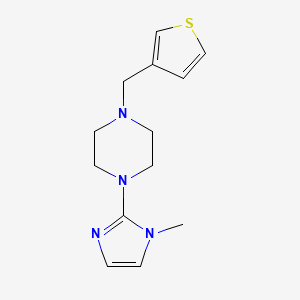
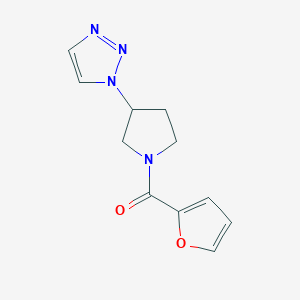
![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)
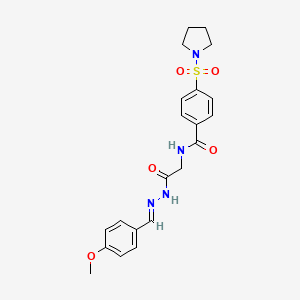
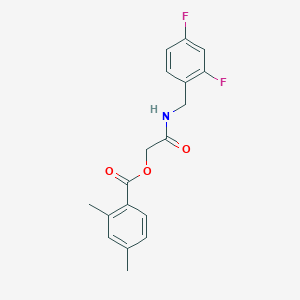
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)
![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)